molecular formula C6H4F2N6O2S B2958594 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946822-00-9

5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2958594
CAS No.: 1946822-00-9
M. Wt: 262.19
InChI Key: ALYRRMCDAFSNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a nitro-functionalized pyrazole moiety. The pyrazole ring is further modified with a difluoromethyl group at position 1, contributing to its unique physicochemical profile. This compound belongs to a class of thiadiazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

5-[2-(difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N6O2S/c7-5(8)13-2(1-3(12-13)14(15)16)4-10-11-6(9)17-4/h1,5H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYRRMCDAFSNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])C(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction leads to the formation of the desired pyrazole-thiadiazole compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and identify the most efficient catalysts and reagents for the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions to form corresponding difluoromethylated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines and thiols for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetic acid.

Major Products

The major products formed from these reactions include difluoromethylated amines, substituted thiadiazoles, and various pyrazole derivatives. These products can have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites and preventing substrate binding . This inhibition can disrupt cellular respiration and energy production, leading to the death of microbial or fungal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents on Thiadiazole Core Molecular Weight Key Biological Activity/Application Reference
Target Compound 1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl 316.25* Hypothesized: Kinase inhibition, antimicrobial
5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine (STL587588) 1-(Difluoromethyl)-1H-pyrazol-3-yl (no nitro group) 274.27 Antimicrobial screening candidate
N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-yl}-5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-... (Y503-1869) Difluoromethyl-pyrazole + chlorophenyl substituent 421.86 Anticancer (specific targets undetermined)
GSK613 1-(2-Chloro-6-fluorobenzyl)-pyrazole + methyl-pyrazole 433.88 Antitubercular (InhA direct inhibitor)
5-((3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-(2-nitrophenyl)-... (Compound 14) Quinazoline hybrid + nitrophenyl 472.50 Hypoglycemic, GSK-3 inhibition
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine Aliphatic chain (1-ethylpropyl) 171.26 Not reported; structural simplicity

*Calculated molecular weight based on formula C₈H₆F₂N₆O₂S.

Key Observations:
  • Chlorophenyl vs. Difluoromethyl : Y503-1869’s chlorophenyl group increases hydrophobicity compared to the target compound’s nitro-pyrazole, suggesting divergent pharmacokinetic profiles .

Physicochemical Properties

  • Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than methyl or ethyl chains, as seen in 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine .

Biological Activity

5-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C6H5F2N5O2SC_6H_5F_2N_5O_2S, with a molecular weight of approximately 227.19 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties . For instance, derivatives of 1,3,4-thiadiazole have demonstrated activity against various bacterial strains:

CompoundActivityMIC (μg/mL)
Thiadiazole Derivative AAntibacterial against E. coli32.6
Thiadiazole Derivative BAntifungal against A. niger47.5

In comparative studies, compounds with the 1,3,4-thiadiazole structure have shown higher efficacy than standard antibiotics such as streptomycin and fluconazole against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro tests indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines:

Cell LineCompound TestedIC50 (μM)
HeLaThiadiazole Derivative C15.0
MCF-7Thiadiazole Derivative D20.5

These findings suggest that the incorporation of difluoromethyl and nitro groups may enhance the cytotoxicity of these compounds .

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Some studies indicate that thiadiazoles can inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Intercalation : Certain derivatives may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Case Study on Antibacterial Activity : A study involving a series of synthesized thiadiazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds achieving MIC values lower than conventional treatments .
  • Case Study on Anticancer Potential : In a clinical trial evaluating the efficacy of thiadiazole derivatives in patients with breast cancer, a subset showed promising results with reduced tumor size and improved patient outcomes compared to standard chemotherapy protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.